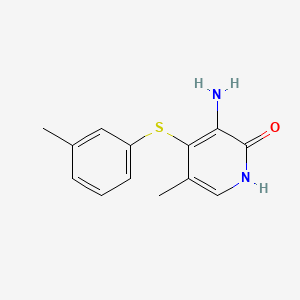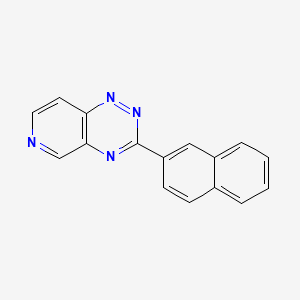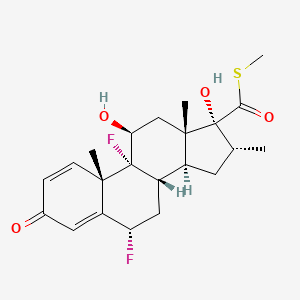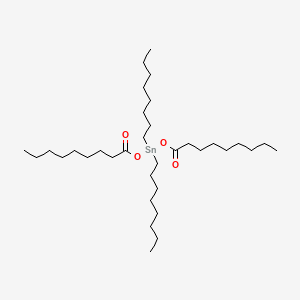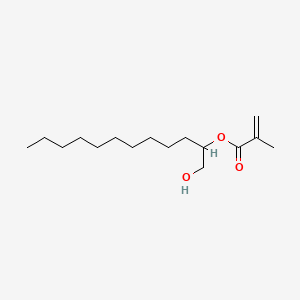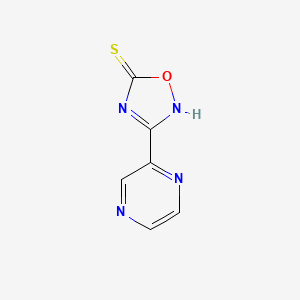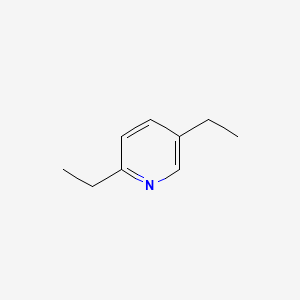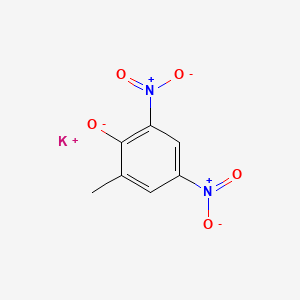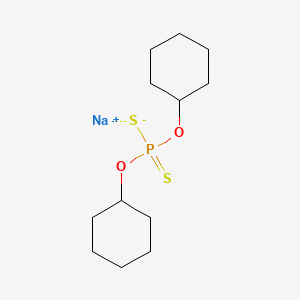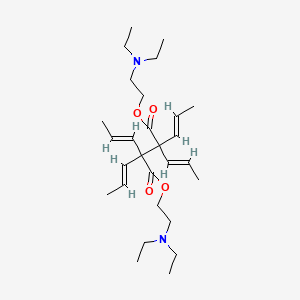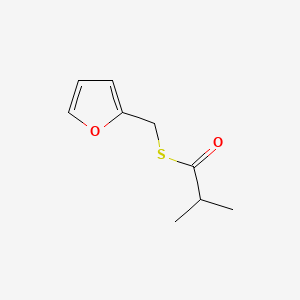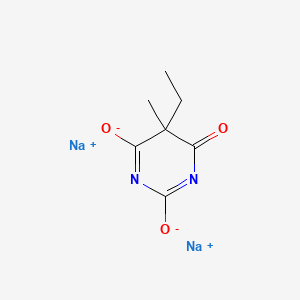
2,2,2-Trichloroethylidene diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethylidene diacrylate is a chemical compound with the molecular formula C8H7Cl3O4. It is known for its unique structure, which includes three chlorine atoms attached to an ethylidene group, making it highly reactive and useful in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethylidene diacrylate typically involves the reaction of trichloroethylene with acrylic acid under controlled conditions. This reaction is facilitated by the presence of a catalyst, often a strong acid or base, to promote the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2,2,2-Trichloroethylidene diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2,2,2-Trichloroethylidene diacrylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,2,2-Trichloroethylidene diacrylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichloroethylidene group, which can undergo various chemical transformations. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethylidene cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring.
Dichlorodiphenyltrichloroethane (DDT): Known for its insecticidal properties, it shares the trichloroethylidene group but has different applications.
Uniqueness
2,2,2-Trichloroethylidene diacrylate is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
94231-40-0 |
|---|---|
分子式 |
C8H7Cl3O4 |
分子量 |
273.5 g/mol |
IUPAC名 |
(2,2,2-trichloro-1-prop-2-enoyloxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2 |
InChIキー |
CTRFHBHBZQWUAW-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



